![molecular formula C14H23NO2 B2754546 Ethyl 2-(1-adamantyl)-2-aminoacetate CAS No. 100926-30-5](/img/structure/B2754546.png)
Ethyl 2-(1-adamantyl)-2-aminoacetate
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Description
Ethyl 2-(1-adamantyl)-2-aminoacetate is a chemical compound that belongs to the class of adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are molecules possessing at least one adamantane unit .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1-adamantyl)-2-aminoacetate is characterized by the presence of an adamantane moiety, which is a tricyclic cage compound . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The high reactivity of adamantanes offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, Ethyl 2-adamantylidenecyanoacetate can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(1-adamantyl)-2-aminoacetate are characterized by its unique structural, biological, and stimulus-responsive properties . The adamantane moiety in ethyl threo -2- (1-adamantyl)-3-hydroxybutyrate, positioned closely to the reaction centre, disrupts the process of hydrolysis and the competitive process of retro-aldol reaction occurs producing 1-adamantylacetic acid .Safety And Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is a promising line of research in adamantane chemistry . Therefore, it is increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
properties
IUPAC Name |
ethyl 2-(1-adamantyl)-2-aminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,2-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPACLSKQOLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C12CC3CC(C1)CC(C3)C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-adamantyl)-2-aminoacetate |
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